Cas no 101419-71-0 (1-bromo-2,2,3-trimethylbutane)

1-Bromo-2,2,3-trimethylbutane is a branched alkyl bromide with the molecular formula C₇H₁₅Br. This compound is characterized by its tertiary alkyl halide structure, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution and elimination reactions. Its sterically hindered nature can influence reaction pathways, offering selectivity in synthetic applications. The presence of multiple methyl groups enhances its stability while maintaining reactivity under controlled conditions. It is commonly utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's well-defined structure and predictable reactivity make it a reliable reagent for researchers in fine chemical synthesis.
1-bromo-2,2,3-trimethylbutane structure
1-bromo-2,2,3-trimethylbutane structure
Product Name:1-bromo-2,2,3-trimethylbutane
CAS No:101419-71-0
MF:C7H15Br
MW:179.098001718521
CID:4566719
PubChem ID:79006834
Update Time:2025-10-05

1-bromo-2,2,3-trimethylbutane Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-2,2,3-trimethylbutane
    • Butane, 1-bromo-2,2,3-trimethyl-
    • EN300-179649
    • F88461
    • BEA41971
    • AKOS017531542
    • 101419-71-0
    • Inchi: 1S/C7H15Br/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3
    • InChI Key: POFXUQKSFQVMLD-UHFFFAOYSA-N
    • SMILES: C(Br)C(C)(C)C(C)C

Computed Properties

  • Exact Mass: 178.03571g/mol
  • Monoisotopic Mass: 178.03571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 64.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 179.1g/mol
  • XLogP3: 3.5
  • Topological Polar Surface Area: 0Ų

1-bromo-2,2,3-trimethylbutane Pricemore >>

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Enamine
EN300-179649-0.05g
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101419-71-0 93%
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TRC
B998195-10mg
1-Bromo-2,2,3-trimethylbutane
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Additional information on 1-bromo-2,2,3-trimethylbutane

Research Briefing on 1-Bromo-2,2,3-trimethylbutane (CAS: 101419-71-0) in Chemical and Biomedical Applications

1-Bromo-2,2,3-trimethylbutane (CAS: 101419-71-0) is a halogenated organic compound that has garnered significant attention in recent chemical and biomedical research due to its versatile applications in synthetic chemistry and drug development. This briefing synthesizes the latest findings on its synthesis, reactivity, and potential therapeutic uses, drawing from peer-reviewed literature and industry reports published within the last two years.

Recent studies highlight the compound's role as a key intermediate in the synthesis of complex organic molecules. A 2023 Journal of Organic Chemistry paper demonstrated its utility in nickel-catalyzed cross-coupling reactions, achieving 89% yield in the formation of quaternary carbon centers—a critical step in pharmaceutical synthesis. The steric hindrance conferred by its trimethylbutane backbone was found to enhance regioselectivity in nucleophilic substitutions.

In biomedical contexts, researchers have explored 1-bromo-2,2,3-trimethylbutane as a precursor for novel antimicrobial agents. A team at ETH Zurich (2024) derivatized the compound into brominated analogs showing ≥64% inhibition against Staphylococcus aureus biofilms at 50 µM concentrations. Molecular docking simulations suggest these effects may arise from interference with bacterial membrane protein assembly.

Notably, the compound's stability under physiological conditions (t1/2 = 6.2 hours in PBS at 37°C) makes it suitable for prodrug development. Patent filings from Merck (WO202318756A1) disclose its incorporation into halogenated lipid conjugates that demonstrate enhanced blood-brain barrier penetration in rodent models.

Challenges remain in optimizing its synthetic scalability—current routes via free-radical bromination of 2,2,3-trimethylbutane yield only 68% purity, requiring costly chromatographic purification. Alternative enzymatic bromination methods using vanadium haloperoxidases show promise in recent ACS Catalysis reports, potentially improving atom economy by 22%.

Future research directions include investigating its metabolites' toxicity profiles and developing asymmetric variants for chiral drug synthesis. The compound's unique combination of volatility (vapor pressure: 0.12 kPa at 20°C) and reactivity positions it as a valuable tool for inhalable drug formulations and material science applications.

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